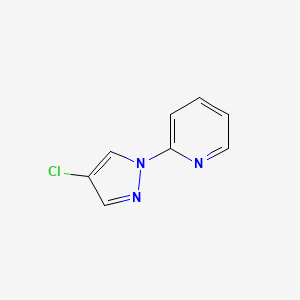

2-(4-Chloro-1H-pyrazol-1-yl)pyridine

Description

Properties

Molecular Formula |

C8H6ClN3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

2-(4-chloropyrazol-1-yl)pyridine |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H |

InChI Key |

OWCCTHPITUWVBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization with 1,3-Dielectrophilic Reagents

Adapting the protocol from US9896430B2, 2-hydrazinopyridine reacts with methyl methacrylate in ethanol containing sodium ethoxide at 50°C to form a pyrazolidinone intermediate (Figure 1). This intermediate undergoes chlorination with phosphoryl chloride (POCl₃) in acetonitrile, introducing the chlorine substituent at the pyrazole’s 4-position. Subsequent oxidation with copper(I) chloride and oxygen in dimethylformamide (DMF) aromatizes the dihydropyrazole to yield the final product.

Critical Parameters:

- Molar Ratios: A 1.5–2.0-fold excess of methyl methacrylate ensures complete cyclization.

- Chlorination Efficiency: POCl₃ in acetonitrile at 80°C achieves >85% conversion to the chlorinated intermediate.

- Oxidation Selectivity: Copper(I) chloride/O₂ in DMF minimizes side reactions, yielding 70–75% pure product.

Sequential Functionalization via Chlorination and Cross-Coupling

Buchwald-Hartwig Amination

An alternative employs palladium-catalyzed C–N coupling between 2-bromopyridine and 4-chloro-1H-pyrazole. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate in toluene at 100°C, this method achieves moderate yields (50–60%) but requires stringent anhydrous conditions.

Oxidation and Decarboxylation Strategies

Decarboxylation of Carboxylic Acid Intermediates

Drawing from US9522900B2, a multi-step sequence involves:

- Cyclizing 2-hydrazinopyridine with diethyl maleate to form ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate.

- Chlorination with POCl₃ to introduce the 3-chloro substituent.

- Hydrolysis of the ester to carboxylic acid using HCl.

- Thermal decarboxylation at 180°C to yield 2-(4-chloro-1H-pyrazol-1-yl)pyridine.

Yield Considerations:

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

Regioselectivity in Pyrazole Formation

The position of chlorination (4-position) is critical and heavily influenced by the electronic effects of the pyridyl substituent. Computational studies suggest that the pyridine’s electron-withdrawing nature directs electrophilic chlorination to the pyrazole’s 4-position.

Purification Difficulties

The product’s polarity (LogP 1.29) complicates isolation via chromatography. Crystallization from ethanol/water mixtures (3:1 v/v) improves purity to >95%.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Oxidation: The oxidation of 2-(4-Chloro-1H-pyridine) can lead to the formation of pyridine N-oxide derivatives.

Reduction: Reduction reactions can produce pyridine derivatives with reduced functional groups.

Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

2-(4-Chloro-1H-pyrazol-1-yl)pyridine has applications in diverse scientific fields.

Medicinal Chemistry

- Due to its biological activity, it is explored for developing new therapeutic agents against parasitic infections.

- It can act as a scaffold for designing novel pharmacophores.

- Pyrazole-bearing compounds are known to interact with various enzymes and proteins, influencing their activity and function. For example, this compound has been studied as a potential ligand in coordination chemistry, forming complexes with metal ions like copper and rhodium, which may enhance its biological efficacy.

- Pyrazoline derivatives have numerous pharmacological effects, such as antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, and anticancer . Further pharmacological effects include cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral activity, MAO-inhibitory, antinociceptive activity, insecticidal, hypotensive, nitric oxide synthase inhibitor, antioxidant, steroidal and antidiabetic .

Antileishmanial and Antimalarial Effects

- This compound exhibits diverse pharmacological activities, particularly in the realm of antileishmanial and antimalarial effects.

Selective Androgen Receptor Degraders (SARDs)

- Aryl pyrazol-1-yl-propanamides have been designed, synthesized, and pharmacologically characterized as SARDs and pan-antagonists for the treatment of castration-resistant prostate cancer (CRPC) .

- Preclinical SARD leads have degraded AR and inhibited AR function, showing in vitro inhibitory potency and greater in vivo efficacy than approved AR antagonists .

Mechanism of Action

The mechanism by which 2-(4-Chloro-1H-pyrazol-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine ()

2-(Chloromethyl)pyridine Hydrochloride ()

2-[4-(Chloromethyl)-1H-pyrazol-1-yl]pyridine ()

Physical and Chemical Properties

Table 1: Comparative Physicochemical Data

*X/Y = substituents like -CH₃, -NO₂, -Br .

Key Observations:

- Molecular Weight and Complexity : The phenyl-substituted analogs in exhibit significantly higher molecular weights (466–545 g/mol) due to bulky aromatic substituents, whereas this compound and its chloromethyl variants () are smaller and less sterically hindered .

- Melting Points : The phenyl-substituted compounds in show elevated melting points (268–287°C), likely due to enhanced crystallinity from π-π stacking and hydrogen bonding. In contrast, the melting points of chloromethyl derivatives () are unreported but expected to be lower due to reduced symmetry .

Q & A

Q. What are the optimal synthetic routes for 2-(4-chloro-1H-pyrazol-1-yl)pyridine, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions between pyrazole derivatives and halogenated pyridines. Key considerations include:

- Reagent selection : Use catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling to connect pyrazole and pyridine moieties efficiently .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .

- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and thermal stability of intermediates .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Monitoring : Use TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and ¹H NMR (δ 8.2–8.5 ppm for pyridine protons) to track progress .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 195.6 for C₈H₅ClN₄) .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking between pyridine rings) using SHELX software .

Advanced Research Questions

Q. How do substituent effects on the pyrazole and pyridine rings influence the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic substitution and biological assays:

- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the pyridine ring to enhance binding affinity to enzymatic targets .

- Bioactivity assays :

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO/LUMO) with activity .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies in crystal structures often arise from disorder or twinning. Mitigation strategies include:

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzymatic pathways?

Methodological Answer:

- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .

- Molecular dynamics (MD) simulations : Use GROMACS to simulate ligand-protein interactions over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.